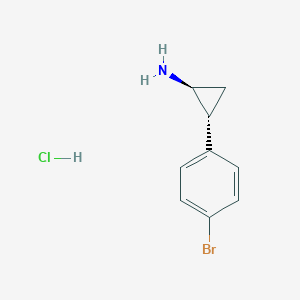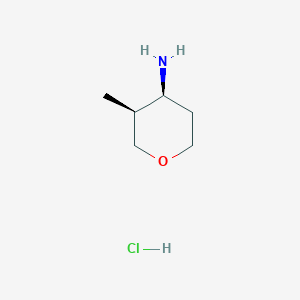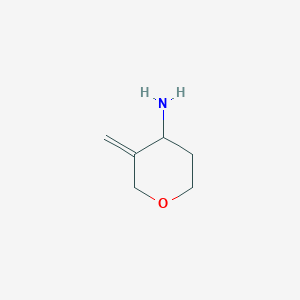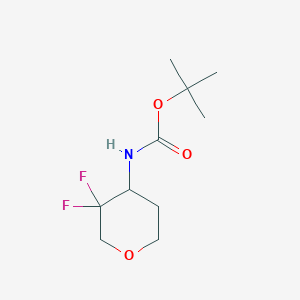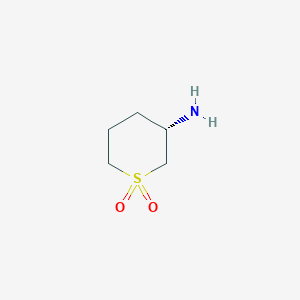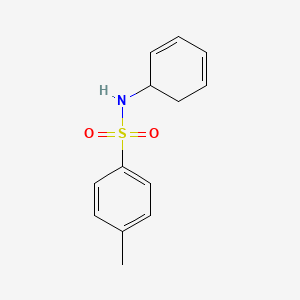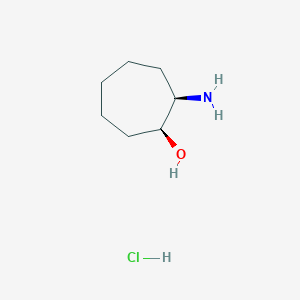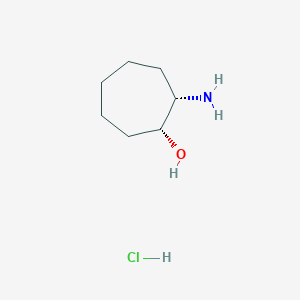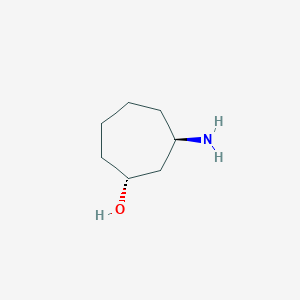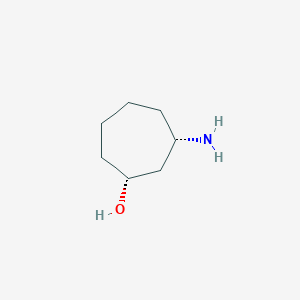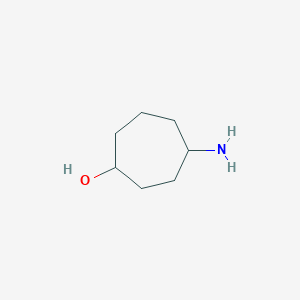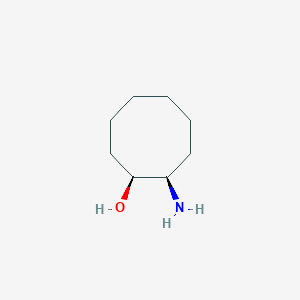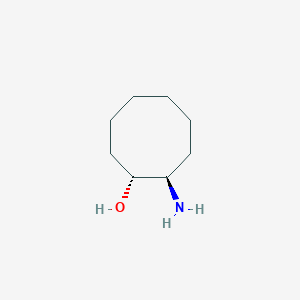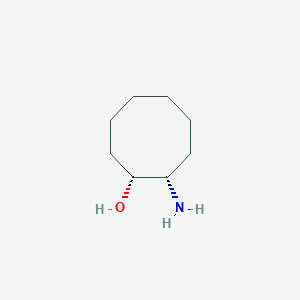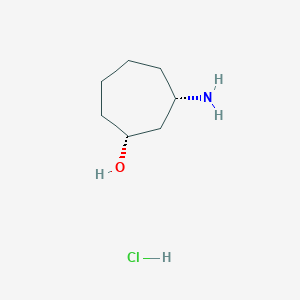
(1R,3S)-3-Amino-cycloheptanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-Amino-cycloheptanol hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is an alcohol derivative and can be used as a pharmaceutical intermediate . The compound is known for its optical activity and selectivity in chemical reactions, making it a valuable asset in the development of various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-Amino-cycloheptanol hydrochloride typically involves the use of chiral carboxylic acids and azanol as chiral sources. The process includes a chiral Diels-Alder reaction followed by oxidation, reduction, and deprotection reactions . The reaction conditions often involve the use of copper catalysis for the oxidation step and alkaline conditions for deprotection .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. The process involves scalable reactions with readily available raw materials, ensuring high selectivity and operational safety . The use of recyclable chiral reagents and efficient extraction techniques further enhances the industrial viability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-3-Amino-cycloheptanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-Amino-cycloheptanol hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R,3S)-3-Amino-cycloheptanol hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the synthesis of biologically active compounds, influencing various biochemical processes . The compound’s chiral nature allows it to selectively interact with enzymes and receptors, enhancing its efficacy in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3S)-3-Aminocyclopentanol hydrochloride
- (1R,3S)-3-Aminocyclohexanol hydrochloride
- (1R,3S)-3-Aminocyclooctanol hydrochloride
Uniqueness
(1R,3S)-3-Amino-cycloheptanol hydrochloride stands out due to its unique seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs . This structural difference influences its reactivity, selectivity, and overall utility in various applications .
Eigenschaften
IUPAC Name |
(1R,3S)-3-aminocycloheptan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-6-3-1-2-4-7(9)5-6;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUOZVGDMPWWQU-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H](C[C@H](C1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
